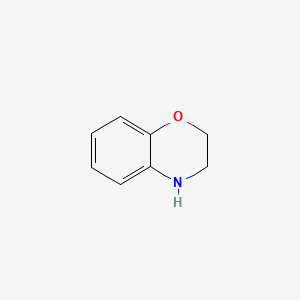
Platinum diiodide
Vue d'ensemble
Description
Synthesis Analysis
Platinum diiodide can be synthesized through various methods. One common approach involves the electrical spark discharge method . In this process, wires composed of 99.5% platinum serve as electrodes, and a dielectric fluid containing 250 ppm liquid iodine is employed. The electric discharge generates cyclic direct current pulse power, leading to the formation of platinum iodide nanocolloids at normal temperature and pressure .
Applications De Recherche Scientifique
Catalysis
Platinum diiodide is utilized as a catalyst in various chemical reactions. Its ability to facilitate the formation of C-C bonds in cross-coupling reactions is particularly valuable in organic synthesis. It can act as a catalyst core in reactions that form complex organic molecules, which are essential in pharmaceuticals and agrochemicals .
Electronics
In the field of electronics, PtI2 is explored for its potential use in semiconductor devices. Its electrical properties are of interest for the development of components like transistors and diodes. The compound’s stability and conductivity make it a candidate for research in enhancing electronic device performance .
Medicine
Platinum diiodide finds applications in medicine, particularly in the development of anticancer drugs. Platinum-based compounds are known for their use in chemotherapy, and PtI2 is studied for its potential to form complexes that can target cancer cells .
Chemical Synthesis
In chemical synthesis, PtI2 is used to produce other platinum compounds and as a reagent in the synthesis of various organic compounds. Its reactivity with other chemicals is leveraged to create substances with desired properties for further research and industrial applications .
Environmental Science
Research in environmental science has explored the use of platinum diiodide in processes related to pollution control and environmental remediation. Its interactions with other elements can help in understanding and potentially mitigating the impact of heavy metals in the environment .
Material Science
PtI2 is significant in material science for the development of new materials with advanced properties. Its role in the formation of crystals and polymers contributes to the creation of materials with specific mechanical, optical, or thermal properties. This has implications for industries ranging from aerospace to consumer goods .
Mécanisme D'action
Platinum diiodide, also known as Platinous iodide or Platinum (II) iodide, is a binary inorganic compound of platinum and iodine with the chemical formula PtI2 . This compound has been recognized for its potential in various applications, including pharmaceuticals and medical applications .
Mode of Action
It’s known that platinum compounds generally form covalent bonds with dna, causing dna damage and triggering apoptosis, or programmed cell death .
Biochemical Pathways
Platinum compounds are known to interfere with dna replication and transcription, disrupting cellular processes and leading to cell death .
Pharmacokinetics
It’s known that platinum compounds are generally administered intravenously and distributed throughout the body, where they can interact with dna in cells .
Result of Action
Platinum compounds are known to cause dna damage, disrupting cellular processes and leading to cell death .
Action Environment
The action, efficacy, and stability of Platinum diiodide can be influenced by various environmental factors. For instance, the compound decomposes when heated . It forms black crystals and is insoluble in water, ethanol, acetone, or ether, but is soluble in ethylamine and hydrogen iodide .
Propriétés
IUPAC Name |
platinum(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJCKVQKCNWEI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999091 | |
| Record name | Platinum(2+) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum diiodide | |
CAS RN |
7790-39-8 | |
| Record name | Platinum iodide (PtI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinous iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum iodide (PtI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(2+) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATINOUS IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK137T046 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of Platinum diiodide in the oxidation of Diphenylacetylene?
A1: Platinum diiodide acts as a catalyst in the oxidation of Diphenylacetylene to Diphenylethanedione-1,2 in the presence of Dimethyl sulfoxide and atmospheric oxygen []. The reaction yield significantly increases to 91% compared to the reaction without the catalyst []. This suggests that Platinum diiodide plays a crucial role in facilitating the interaction between oxygen and Diphenylacetylene, enabling the oxidation process.
Q2: How does the structure of ligands impact the properties of Platinum diiodide complexes?
A3: The choice of ligands can significantly influence the properties of Platinum diiodide complexes. For example, using 10-(aryl)phenoxarsine ligands with varying aryl substituents leads to different cis/trans isomerism behavior in solution []. Additionally, employing a 9-pentafluorophenyl-9-arsafluorene ligand allows the formation of porous molecular crystals with unique luminescent properties and the ability to switch between porous and non-porous states upon vapor exposure []. In another study, Platinum diiodide complexes with 4-isocyanobenzylidene-4-alkoxyphenylimines ligands exhibited mesomorphic behavior, with the length of the alkoxy chain influencing the formation of nematic and smectic C phases []. These examples highlight how ligand modifications can be used to fine-tune the structural and physical properties of Platinum diiodide complexes for specific applications.
Q3: Are there analytical techniques available to characterize Platinum diiodide complexes?
A4: Yes, various analytical techniques are employed to characterize Platinum diiodide complexes. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and study cis/trans isomerism [, ]. Mass spectrometry helps determine the molecular weight and identify different fragments []. X-ray analysis provides detailed information about the crystal structure and molecular geometry of the complexes [, ]. Furthermore, UV/Vis absorption and emission spectroscopy combined with Density Functional Theory (DFT) calculations help understand the electronic structure and rationalize the observed photophysical properties, such as luminescence [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



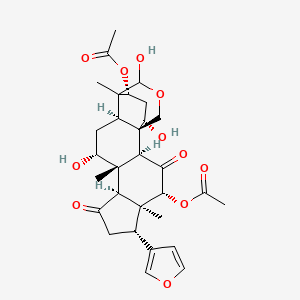

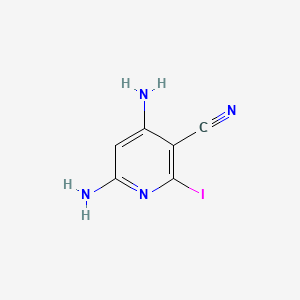

![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
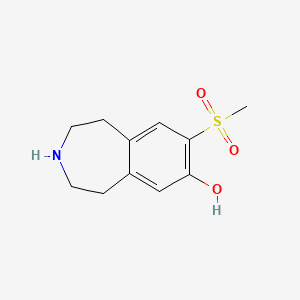

![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
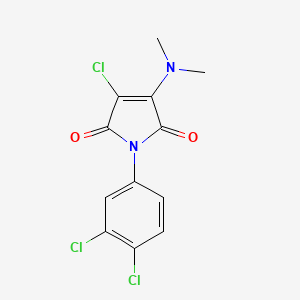
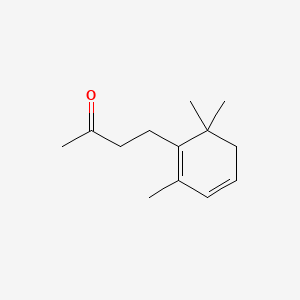
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
